2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene
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Overview
Description
2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their unique photophysical properties and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene typically involves the bromination of 9,9-bis(2-methoxyethyl)-9H-fluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluorenone derivatives or reduction to form fluorene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: New fluorene derivatives with different functional groups.
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives.
Scientific Research Applications
Chemistry
Organic Electronics: Used in the development of OLEDs and OPVs due to its photophysical properties.
Photochemistry: Studied for its light-absorbing and emitting characteristics.
Biology and Medicine
Fluorescent Probes: Potential use in biological imaging due to its fluorescence.
Drug Development: Investigated for its potential as a building block in pharmaceutical compounds.
Industry
Materials Science: Used in the synthesis of polymers and other advanced materials.
Chemical Sensors: Employed in the development of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene in its applications is primarily based on its ability to absorb and emit light. The bromine atom can participate in various chemical reactions, allowing the compound to be modified for specific applications. The methoxyethyl groups enhance its solubility and processability.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(2-methoxyethyl)-9H-fluorene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-9,9-dimethyl-9H-fluorene: Similar structure but with different substituents, affecting its physical and chemical properties.
Uniqueness
2-Bromo-9,9-bis(2-methoxyethyl)-9H-fluorene is unique due to the presence of both bromine and methoxyethyl groups, which confer specific reactivity and solubility properties, making it suitable for a wide range of applications in organic electronics and materials science.
Properties
CAS No. |
649724-44-7 |
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Molecular Formula |
C19H21BrO2 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-bromo-9,9-bis(2-methoxyethyl)fluorene |
InChI |
InChI=1S/C19H21BrO2/c1-21-11-9-19(10-12-22-2)17-6-4-3-5-15(17)16-8-7-14(20)13-18(16)19/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
JSXLDOGWYATPTP-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCOC |
Origin of Product |
United States |
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